![molecular formula C32H32F3N3O2 B1681980 6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one CAS No. 869998-49-2](/img/structure/B1681980.png)
6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one
Overview
Description
The compound “6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one” is a complex organic molecule with the molecular formula C32H32F3N3O2 . It is also known as a TNF-α Inhibitor .
Molecular Structure Analysis
The molecular structure of this compound consists of multiple functional groups, including a trifluoromethyl group, an indole group, and a chromenone group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight and its solubility in DMSO . More specific properties such as melting point, boiling point, and specific rotation are not provided in the search results.Scientific Research Applications
TNF-α Inhibition
This compound is known to be a TNF-α Inhibitor . It rapidly inactivates TNF-α by non-covalently binding to the TNF-α trimer, promoting subunit dissociation, and preventing TNF-α binding to its receptor . This makes it a potential candidate for research in diseases where TNF-α plays a key role, such as rheumatoid arthritis, psoriasis, and inflammatory bowel diseases .
Anti-Inflammatory Properties
The compound’s ability to inhibit TNF-α also gives it anti-inflammatory properties . TNF-α is a cytokine involved in systemic inflammation, so inhibiting it can help reduce inflammation .
Cancer Research
The compound’s ability to inhibit TNF-α, a cytokine involved in cell signaling and immune response, could make it a potential candidate for cancer research . TNF-α is known to promote the survival, proliferation, and migration of cancer cells, so inhibiting it could potentially slow down tumor growth .
Autoimmune Diseases
Given its TNF-α inhibiting properties, this compound could be used in research related to autoimmune diseases . Many autoimmune diseases are characterized by an overactive immune response, and TNF-α plays a key role in this process .
Neurodegenerative Diseases
TNF-α is also involved in neuroinflammation, which is a characteristic of many neurodegenerative diseases like Alzheimer’s and Parkinson’s . Therefore, this compound could be used in research aimed at understanding and treating these diseases .
Drug Development
Given its wide range of potential applications, this compound could be used in the development of new drugs . Its ability to inhibit TNF-α could make it a valuable tool in the creation of treatments for a variety of conditions .
Mechanism of Action
properties
IUPAC Name |
6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32F3N3O2/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNXLPPJRFFECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416121 | |
Record name | 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one | |
CAS RN |
869998-49-2 | |
Record name | 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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